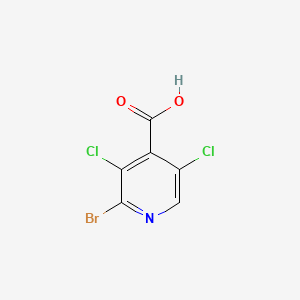

2-Bromo-3,5-dichloroisonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3,5-dichloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2NO2/c7-5-4(9)3(6(11)12)2(8)1-10-5/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKHVZJZZXHWPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376237 | |

| Record name | 2-Bromo-3,5-dichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343781-56-6 | |

| Record name | 2-Bromo-3,5-dichloro-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343781-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3,5-dichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Bromo-3,5-dichloroisonicotinic acid (CAS 343781-56-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available data for 2-Bromo-3,5-dichloroisonicotinic acid. As of this writing, detailed experimental studies, including specific synthesis protocols and biological activity, have not been published in peer-reviewed literature or patent filings. The information presented is based on data from chemical suppliers and general knowledge of related compounds.

Core Properties

This compound is a halogenated pyridine carboxylic acid derivative. Such scaffolds are of interest in medicinal chemistry due to the diverse biological activities exhibited by related isonicotinic acid analogs. The compound is a solid at room temperature.[1]

Physicochemical Data

The quantitative properties of this compound are summarized below. Data is aggregated from publicly available sources provided by chemical suppliers.

| Property | Value | Source |

| CAS Number | 343781-56-6 | [2][3] |

| Molecular Formula | C₆H₂BrCl₂NO₂ | [2][3] |

| Molecular Weight | 270.896 g/mol | [2] |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Boiling Point | 200-202 °C (Predicted) | |

| Purity | ≥96% | |

| Storage Temperature | Ambient |

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a laboratory setting.

| Hazard Statement | Code |

| Causes skin irritation. | H315 |

| Causes serious eye irritation. | H319 |

| May cause respiratory irritation. | H335 |

Precautionary Statements: P261, P271, P280. Users should consult the full Safety Data Sheet (SDS) from their supplier before handling.

Experimental Protocols

Note: No specific, peer-reviewed experimental protocols for the synthesis or biological evaluation of this compound have been found in the public domain. The following sections describe generalized, hypothetical procedures based on common practices for analogous compounds.

Hypothetical Synthesis Outline

The synthesis of halogenated pyridine carboxylic acids often involves a multi-step process starting from a simpler pyridine core. A potential, though unverified, synthetic route could involve:

-

Halogenation of a suitable pyridine precursor.

-

Carboxylation of the pyridine ring, for instance, through lithiation followed by quenching with carbon dioxide.

-

Purification of the final product, typically using techniques like recrystallization or column chromatography.

Without specific literature, this remains a generalized approach.

General Workflow for Biological Screening

For novel isonicotinic acid derivatives, a common workflow to assess potential antimicrobial or other biological activity would follow the steps outlined below. This is a representative workflow and has not been specifically applied to the title compound.

Caption: A generalized workflow for the initial biological evaluation of a novel chemical entity.

Biological Activity and Signaling Pathways

There is no specific information in the public domain regarding the biological activity or mechanism of action of this compound.

However, the broader class of isonicotinic acids is well-studied. The most notable example is isoniazid, an anti-tuberculosis drug that acts as a prodrug. Upon activation by a mycobacterial catalase-peroxidase enzyme, it inhibits the synthesis of mycolic acid, a critical component of the bacterial cell wall. Other substituted isonicotinic acids have been investigated for a range of activities, including antibacterial, antifungal, and anti-inflammatory properties. The presence of halogen atoms (bromine and chlorine) on the pyridine ring of the title compound may significantly influence its physicochemical properties and potential biological interactions, a common strategy in drug design to enhance efficacy.

Due to the absence of data, no signaling pathway diagrams can be provided for this compound. Further research would be required to determine if it interacts with any biological targets and, if so, through which signaling cascades.

References

Technical Guide: Physicochemical Characteristics of 2-Bromo-3,5-dichloroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 2-Bromo-3,5-dichloroisonicotinic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines reported data with representative experimental protocols and predicted spectroscopic features based on the analysis of structurally related compounds.

Core Physicochemical Properties

This compound is a halogenated pyridine derivative. The presence of bromine and chlorine atoms, along with a carboxylic acid group, imparts specific chemical reactivity and physical properties to the molecule, making it a potentially valuable building block in medicinal chemistry and materials science.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source / Comment |

| CAS Number | 343781-56-6 | [1][2][3][4][5] |

| Molecular Formula | C₆H₂BrCl₂NO₂ | [1][4][5] |

| Molecular Weight | 270.90 g/mol | [5][6] |

| IUPAC Name | This compound | |

| Appearance | Off-white to white solid | [5] |

| Boiling Point | 200-202 °C | |

| Melting Point | Data not available | N/A |

| pKa | Data not available | Expected to be acidic due to the carboxylic acid group. |

| Solubility | Data not available | Likely soluble in polar organic solvents like methanol, ethanol, and acetone. |

| Purity | ≥96% | |

| Storage | Sealed in a dry place at room temperature. | [6] |

Spectroscopic Data and Characterization

Table 2: Predicted Spectroscopic Features

| Technique | Predicted Features |

| ¹H-NMR | A single signal is expected for the lone aromatic proton on the pyridine ring. Its chemical shift would likely be downfield (>8.0 ppm) due to the deshielding effects of the adjacent nitrogen atom and halogen substituents. The carboxylic acid proton would appear as a broad singlet at a very downfield chemical shift (typically >10 ppm). |

| ¹³C-NMR | Six distinct signals are expected, one for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will have the largest chemical shift (typically 165-185 ppm). The carbon atoms attached to the halogens will also be significantly deshielded. |

| FT-IR | Characteristic peaks would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and various C-N, C-C, C-Cl, and C-Br stretching and bending vibrations in the fingerprint region. |

| Mass Spec. | The mass spectrum will show a complex molecular ion peak pattern due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and any fragments containing these halogens. |

Experimental Protocols

The following sections provide representative protocols for the synthesis, purification, and analysis of this compound. These are generalized procedures based on methods for structurally similar compounds and should be adapted and optimized for specific laboratory conditions.

Representative Synthesis Protocol

A plausible synthetic route to this compound could involve a multi-step process starting from a suitable pyridine precursor, such as 2-amino-4-chloropyridine. The key steps would likely involve bromination and a Sandmeyer-type reaction to introduce the second chloro and the carboxylic acid functionalities.

Step 1: Bromination of 2-amino-4-chloropyridine

-

Dissolve 2-amino-4-chloropyridine in a suitable solvent like dichloromethane.[2][7]

-

Slowly add N-bromosuccinimide (NBS) portion-wise while maintaining the low temperature.[2][7]

-

Monitor the reaction by Thin Layer Chromatography (TLC).[2][7]

-

Upon completion, work up the reaction by washing with an acidic solution, followed by basification and extraction with an organic solvent like ethyl acetate.[2][7]

-

Dry the organic layer, concentrate, and purify to obtain the brominated intermediate.[2][7]

Step 2: Diazotization and Chlorination

-

Dissolve the intermediate from Step 1 in concentrated hydrochloric acid at a low temperature (e.g., -30 °C).[7]

-

Slowly add a solution of sodium nitrite.[7]

-

After the diazotization is complete, add cuprous chloride to facilitate the Sandmeyer reaction, introducing the second chlorine atom.[7]

-

Allow the reaction to warm to room temperature.[7]

-

Work up the reaction by neutralizing the acid and extracting the product.

-

Purify the resulting 5-bromo-2,4-dichloropyridine, likely via column chromatography.[7]

Step 3: Conversion to Carboxylic Acid The final step would involve converting the dichlorobromopyridine to the corresponding isonicotinic acid. This could potentially be achieved through methods such as lithiation followed by quenching with carbon dioxide, or through oxidation of a precursor with a methyl group at the 4-position. The specific method would depend on the exact synthetic strategy employed.

Purification Protocol: Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.

-

Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems for similar compounds include ethanol/water or dichloromethane/hexane.[8]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen boiling solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Filtration: Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.[8]

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling constants to confirm the structure.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak cluster to confirm the molecular weight and isotopic distribution. Examine the fragmentation pattern to further support the proposed structure.[9]

Diagrams and Workflows

Biological Activity

Currently, there is no specific information in the reviewed literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, halogenated pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties. The structural features of this compound suggest it could be a candidate for screening in various biological assays.

Conclusion

References

- 1. scbt.com [scbt.com]

- 2. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. chemuniverse.com [chemuniverse.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound - CAS:343781-56-6 - Sunway Pharm Ltd [3wpharm.com]

- 7. Page loading... [wap.guidechem.com]

- 8. web.pdx.edu [web.pdx.edu]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide on 2-Bromo-3,5-dichloroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical and physical properties of 2-Bromo-3,5-dichloroisonicotinic acid (CAS No: 343781-56-6). While extensive searches of publicly available scientific literature and chemical databases have not yielded specific quantitative solubility data for this compound, this document provides a detailed, industry-standard experimental protocol for determining its solubility. Furthermore, a generalized workflow for this experimental procedure is presented visually. The guide compiles essential physicochemical properties and offers a framework for the empirical determination of solubility, a critical parameter in pharmaceutical research and development.

Introduction

This compound is a halogenated pyridine derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. Its structural complexity, featuring a bromine atom and two chlorine atoms on the isonicotinic acid backbone, suggests that its solubility characteristics will be crucial for its handling, reaction optimization, purification, and formulation. Understanding the solubility of this compound in various organic and aqueous solvent systems is a fundamental prerequisite for its effective utilization in research and development.

This guide addresses the current information gap regarding the quantitative solubility of this compound. It provides a detailed experimental protocol based on the widely accepted shake-flask method, enabling researchers to generate reliable solubility data in their laboratories.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information has been compiled from various chemical supplier and database sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 343781-56-6 | [1][2][3][4][5] |

| Molecular Formula | C₆H₂BrCl₂NO₂ | [1][2][3] |

| Molecular Weight | 270.9 g/mol | [1][3] |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Boiling Point | 200-202 °C | |

| Purity | Typically ≥96% |

Solubility Profile

As of the date of this publication, specific quantitative solubility data for this compound in various solvents is not available in the public domain. Based on its chemical structure—a carboxylic acid with significant halogenation—it is predicted to have low solubility in water and varying degrees of solubility in organic solvents, influenced by solvent polarity.

To address this data gap, the following section provides a detailed experimental protocol for the determination of its solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following protocol describes the equilibrium solubility determination using the shake-flask method, which is a robust and widely accepted technique for generating accurate solubility data.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical or HPLC grade)

-

Distilled or deionized water

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with tight-sealing caps (e.g., screw-cap glass vials with PTFE-lined septa)

-

Constant-temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, made of a material compatible with the solvent)

-

Volumetric flasks, pipettes, and syringes

-

Analytical instrument for concentration measurement (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), or a UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Accurately add a known volume or mass of the desired solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

Prepare replicate samples for each solvent and temperature to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach thermodynamic equilibrium. A typical duration is 24 to 72 hours. The required time may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed. Alternatively, filter the supernatant using a syringe filter compatible with the solvent. It is critical to avoid any temperature change during this step to prevent precipitation or further dissolution.

-

-

Sample Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). A calibration curve should be generated using standard solutions of the compound at known concentrations.

-

-

Data Calculation:

-

Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL), grams per 100 mL ( g/100 mL), or moles per liter (mol/L).

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

Caption: Workflow for experimental solubility determination.

Conclusion

While direct quantitative solubility data for this compound is currently lacking in publicly accessible literature, this technical guide provides the necessary framework for researchers to empirically determine this critical parameter. The provided experimental protocol for the shake-flask method is a reliable and standardized approach. The generation of such data will be invaluable for the future use of this compound in synthetic chemistry and drug development, aiding in process optimization, purification, and formulation design. It is recommended that researchers undertaking solubility studies for this compound publish their findings to contribute to the collective knowledge base.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts for 2-Bromo-3,5-dichloroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-3,5-dichloroisonicotinic acid. This document is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and structurally related compounds in the field of drug development and materials science. The predicted data herein offers a foundational basis for spectral interpretation and confirmation of molecular structure.

Predicted NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound were calculated using established computational algorithms. These predictions are based on the analysis of extensive databases of known chemical shifts and coupling constants, employing techniques such as Hierarchically Ordered Spherical description of Environment (HOSE) codes and neural networks. It is important to note that predicted values may vary slightly from experimental results depending on factors such as solvent, concentration, and temperature.

The structure of this compound is as follows:

Predicted ¹H NMR Shifts

The ¹H NMR spectrum of this compound is predicted to show a single signal in the aromatic region, corresponding to the proton at the 6-position of the pyridine ring. The acidic proton of the carboxylic acid group is also expected, though its chemical shift can be highly variable and dependent on the solvent and concentration.

| Proton | Predicted Chemical Shift (ppm) |

| H-6 | 8.6 |

| -COOH | 13.0 - 15.0 (broad) |

Predicted ¹³C NMR Shifts

The predicted ¹³C NMR spectrum reveals six distinct signals corresponding to the carbon atoms of the pyridine ring and the carboxylic acid group. The chemical shifts are influenced by the electronegativity of the halogen substituents and the nitrogen atom within the aromatic ring.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | 145.0 |

| C-3 | 135.0 |

| C-4 | 148.0 |

| C-5 | 130.0 |

| C-6 | 152.0 |

| -COOH | 165.0 |

Experimental Protocol for NMR Spectroscopy

For the acquisition of experimental NMR spectra of small organic molecules like this compound, a standardized protocol is recommended to ensure data quality and reproducibility.

1. Sample Preparation:

-

Amount of Substance: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is typically required.[1][2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[1][3] The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.

-

Dissolution and Transfer: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.[3] To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the sample.[1]

2. NMR Spectrometer Setup:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.[3]

3. Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum, usually with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

4. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain a pure absorption lineshape.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Workflow for NMR Prediction and Analysis

The following diagram illustrates a typical workflow for the prediction and subsequent analysis of NMR spectra for a given chemical structure.

Caption: Workflow for NMR spectral prediction and experimental verification.

This comprehensive guide provides predicted NMR data and a standardized experimental framework for this compound, aiding researchers in their chemical analysis and drug development endeavors.

References

Mass Spectrometry Fragmentation of 2-Bromo-3,5-dichloroisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-Bromo-3,5-dichloroisonicotinic acid. Due to the absence of a publicly available mass spectrum for this specific compound, this guide synthesizes established fragmentation principles of structurally related molecules, including aromatic carboxylic acids, halogenated pyridines, and other bromo- and chloro-substituted aromatic compounds. This guide is intended to aid researchers in the identification and structural elucidation of this compound and its derivatives in mass spectrometry-based analyses.

Predicted Fragmentation Pathway

The fragmentation of this compound under mass spectrometry, particularly with electron ionization (EI), is anticipated to proceed through several key pathways initiated by the ionization of the molecule. The molecular ion (M⁺) will possess a characteristic isotopic pattern due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in approximately 3:1 ratio).

The primary fragmentation events are expected to involve the carboxylic acid group and the halogen substituents. Aromatic carboxylic acids typically undergo fragmentation via the loss of a hydroxyl radical (•OH) or the entire carboxyl group as a radical (•COOH).[1][2][3] Halogenated aromatic compounds are known to exhibit the loss of halogen atoms.[4]

The proposed fragmentation pathway is as follows:

-

Loss of a Hydroxyl Radical (•OH): The molecular ion can lose a hydroxyl radical to form an acylium ion. This is a common fragmentation for carboxylic acids.[1][2][3]

-

Loss of the Carboxyl Radical (•COOH): Decarboxylation, the loss of the entire carboxyl group, is another characteristic fragmentation of aromatic carboxylic acids, leading to a halogenated pyridine radical cation.[1][2][3]

-

Loss of a Bromine Radical (•Br): The carbon-bromine bond is generally weaker than the carbon-chlorine bond, making the loss of a bromine radical a probable fragmentation step.

-

Loss of a Chlorine Radical (•Cl): Subsequent to or competing with the loss of bromine, a chlorine radical can also be eliminated.

These initial fragmentation events can be followed by further sequential losses of the remaining functional groups and eventual ring cleavage under higher energy conditions.

Data Presentation: Predicted Mass-to-Charge Ratios

The following table summarizes the predicted mass-to-charge (m/z) ratios for the key fragments of this compound. The molecular weight of the parent compound is 270.9 g/mol .[5][6][7] The m/z values are calculated based on the most abundant isotopes (⁷⁹Br, ³⁵Cl). The presence of isotopic variants will result in a cluster of peaks for each fragment containing bromine and/or chlorine.

| Fragment Ion | Proposed Structure | m/z (based on ⁷⁹Br, ³⁵Cl) | Notes |

| [M]⁺ | This compound | 271 | Molecular ion |

| [M-OH]⁺ | 2-Bromo-3,5-dichloroisonicotinoyl cation | 254 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 2-Bromo-3,5-dichloropyridine radical cation | 226 | Loss of carboxyl radical |

| [M-Br]⁺ | 3,5-Dichloroisonicotinic acid cation | 192 | Loss of bromine radical |

| [M-Cl]⁺ | 2-Bromo-5-chloroisonicotinic acid cation | 236 | Loss of chlorine radical |

| [M-COOH-Cl]⁺ | 2-Bromo-5-chloropyridine radical cation | 191 | Sequential loss of COOH and Cl |

| [M-COOH-Br]⁺ | 3,5-Dichloropyridine radical cation | 147 | Sequential loss of COOH and Br |

Visualization of the Fragmentation Pathway

The logical relationship of the predicted fragmentation pathway is illustrated in the following diagram:

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

While a specific protocol for this compound is not available, the following are general methodologies for the mass spectrometric analysis of similar halogenated aromatic acids. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the analyte.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable if the compound is sufficiently volatile and thermally stable. Derivatization to form a more volatile ester (e.g., methyl ester) may be necessary.

-

Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., dichloromethane, ethyl acetate). If derivatization is required, treat the sample with a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Inlet Temperature: 250-280 °C.

-

Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a more versatile technique for polar and thermally labile compounds and would likely be the preferred method for this analyte.

-

Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode.[9][10] Negative ion mode is often suitable for carboxylic acids, detecting the deprotonated molecule [M-H]⁻.[11]

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument.

-

Nebulizer Pressure: Optimized for the specific instrument.

-

Mass Analyzer: Quadrupole, TOF, or Orbitrap.

-

Fragmentation: Collision-Induced Dissociation (CID) can be performed on the precursor ion to obtain MS/MS spectra for structural confirmation.[10]

-

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be characterized by initial losses from the carboxylic acid functional group and the halogen substituents. The presence of bromine and chlorine will produce a distinctive isotopic signature for the molecular ion and its fragments, aiding in their identification. The experimental protocols provided offer a starting point for the analysis of this compound using either GC-MS or LC-MS, with the latter likely being the more robust approach. This technical guide serves as a valuable resource for researchers working with this and structurally related compounds, facilitating their characterization and structural elucidation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. This compound | 343781-56-6 [sigmaaldrich.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. benchchem.com [benchchem.com]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 11. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

Biological Activity Screening of Substituted Isonicotinic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid, a derivative of pyridine, and its analogues have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. The foundational structure, particularly the isonicotinic acid hydrazide (isoniazid), is a cornerstone in the treatment of tuberculosis. Modifications to the isonicotinic acid core have led to the discovery of novel compounds with potent anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comprehensive overview of the synthesis, biological screening methodologies, and structure-activity relationships of substituted isonicotinic acids, serving as a technical resource for researchers in drug discovery and development.

Data Presentation: Biological Activities of Substituted Isonicotinic Acids

The biological activities of various substituted isonicotinic acid derivatives are summarized below. The data is presented in tabular format to facilitate comparison of the compounds' efficacy across different biological assays.

Anti-inflammatory Activity

The anti-inflammatory potential of substituted isonicotinic acid derivatives is often evaluated by their ability to inhibit reactive oxygen species (ROS) production. The half-maximal inhibitory concentration (IC50) values for selected compounds are presented in Table 1.

| Compound | Substitution | Assay | IC50 (µg/mL) | Reference Standard (IC50) |

| 1 | meta-aminophenol isonicotinate | ROS Inhibition | 1.42 ± 0.1[1] | Ibuprofen (11.2 ± 1.9 µg/mL)[1] |

| 2 | para-aminophenol isonicotinate | ROS Inhibition | 5.25 ± 0.5 | Ibuprofen (11.2 ± 1.9 µg/mL) |

Antimicrobial Activity

The antimicrobial efficacy of substituted isonicotinic acid hydrazones is typically determined by their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

| Compound | Substitution | Organism | MIC (µg/mL) |

| 3 | N'-(4-chlorobenzylidene)isonicotinohydrazide | Staphylococcus aureus | 62.5 |

| 4 | N'-(4-nitrobenzylidene)isonicotinohydrazide | Staphylococcus aureus | 31.25 |

| 5 | N'-(4-hydroxybenzylidene)isonicotinohydrazide | Escherichia coli | 125 |

| 6 | N'-(2-hydroxybenzylidene)isonicotinohydrazide | Candida albicans | 250 |

Anticancer Activity

The cytotoxic effects of substituted isonicotinic acid derivatives against various cancer cell lines are quantified by IC50 values, as shown in Table 3.

| Compound | Substitution | Cell Line | IC50 (µM) | Reference Standard (IC50) |

| 7 | Hydrazone derivative 3d | MCF-7 (Breast Cancer) | 5.8 | Doxorubicin (0.9 µM) |

| 8 | Hydrazone derivative 3g | A-549 (Lung Cancer) | 7.2 | Doxorubicin (1.2 µM) |

| 9 | Isoniazid derivative | HT-29 (Colon Cancer) | 10.5 | Doxorubicin (1.5 µM) |

Experimental Protocols

Detailed methodologies for the synthesis and biological screening of substituted isonicotinic acids are provided below.

Synthesis of Substituted Isonicotinic Acid Hydrazones

General Procedure:

This protocol describes the synthesis of isonicotinic acid hydrazones via the condensation of isonicotinic acid hydrazide with various aldehydes.[2][3][4][5]

-

Dissolution: Dissolve isonicotinic acid hydrazide (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Addition of Aldehyde: To the solution, add the desired substituted aldehyde (1 equivalent).

-

Catalysis: Add a few drops of a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux: Heat the reaction mixture under reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation and Filtration: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.

-

Washing and Drying: Wash the precipitate with cold distilled water or ethanol to remove any unreacted starting materials and impurities. Dry the purified product.

-

Recrystallization (Optional): If further purification is required, the product can be recrystallized from a suitable solvent like ethanol.

In Vitro Anti-inflammatory Activity: Reactive Oxygen Species (ROS) Inhibition Assay

This protocol outlines the measurement of the antioxidant capacity of substituted isonicotinic acids by assessing their ability to inhibit the production of reactive oxygen species (ROS) in a cellular-based assay using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[6][7]

-

Cell Culture: Culture human hepatocarcinoma (HepG2) cells in a 96-well plate until they reach 80-90% confluency.

-

Probe Loading: Remove the culture medium and wash the cells with a buffered saline solution (e.g., PBS). Incubate the cells with a solution of DCFH-DA (typically 25 µM) in a serum-free medium for 30-60 minutes at 37°C to allow the probe to be taken up by the cells.

-

Compound Incubation: After incubation with the probe, wash the cells again to remove any extracellular DCFH-DA. Add the test compounds (substituted isonicotinic acids) at various concentrations to the wells and incubate for a specific period (e.g., 1 hour). Include a positive control (e.g., quercetin) and a vehicle control.

-

ROS Induction: Induce oxidative stress by adding a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) using a fluorescence plate reader. Readings can be taken kinetically over a period of time (e.g., every 5 minutes for 1 hour).

-

Data Analysis: The antioxidant activity is quantified by the reduction in fluorescence in the presence of the test compound compared to the control. The IC50 value, the concentration of the compound that inhibits ROS production by 50%, is then calculated.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains.

-

Preparation of Inoculum: Grow the microbial strains (bacteria or fungi) in a suitable broth medium overnight at the appropriate temperature. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium. The concentration range will depend on the expected activity of the compounds.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic can be used as a reference standard.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin). Incubate the cells for a further 48-72 hours.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Mandatory Visualizations

Experimental Workflow: Synthesis of Isonicotinic Acid Hydrazones

Caption: General workflow for the synthesis of substituted isonicotinic acid hydrazones.

Signaling Pathway: COX-2 Inhibition by Isonicotinic Acid Derivatives in Inflammation

Caption: Inhibition of the COX-2 pathway by substituted isonicotinic acid derivatives.

Logical Relationship: Anticancer Mechanism via Apoptosis Induction

Caption: Proposed mechanism of apoptosis induction by isonicotinic acid hydrazones.

References

- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. kamiyabiomedical.com [kamiyabiomedical.com]

- 7. cellbiolabs.com [cellbiolabs.com]

In Silico Prediction of 2-Bromo-3,5-dichloroisonicotinic Acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of the novel compound, 2-Bromo-3,5-dichloroisonicotinic acid. In the absence of direct experimental data, this document outlines a systematic approach leveraging established computational methodologies to hypothesize and evaluate potential therapeutic applications. The guide details protocols for Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Hypothetical case studies targeting Mycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA) and human Cyclooxygenase-2 (COX-2) are presented to illustrate these methodologies. Detailed workflows and signaling pathways are visualized to provide a clear and practical guide for researchers initiating the preclinical investigation of this and other novel chemical entities.

Introduction

This compound is a halogenated pyridine derivative. The isonicotinic acid scaffold is a well-established pharmacophore present in several clinically significant drugs, most notably isoniazid, a cornerstone in the treatment of tuberculosis.[1][2][3] Isonicotinic acid derivatives have also been investigated for a range of other biological activities, including anti-inflammatory and antimicrobial effects.[4][5][6] The presence of bromo and chloro substituents on the pyridine ring is anticipated to significantly modulate the compound's physicochemical properties and, consequently, its biological activity and metabolic stability.

Given the novelty of this compound, no public domain bioactivity data is currently available. Therefore, in silico predictive modeling serves as an essential first step to guide experimental studies, offering a time- and cost-effective strategy to identify potential biological targets and predict the compound's pharmacokinetic profile. This guide provides the theoretical background and practical workflows for such a predictive investigation.

Hypothetical Bioactivity Profile

Based on the structural similarity to known bioactive molecules, two primary therapeutic areas are proposed for investigation:

-

Anti-tuberculosis Activity: The isonicotinic acid core is central to the mechanism of isoniazid, which, in its activated form, inhibits the InhA enzyme in Mycobacterium tuberculosis, disrupting mycolic acid synthesis and compromising the bacterial cell wall.[1][2] It is plausible that this compound could exhibit similar inhibitory activity against InhA.

-

Anti-inflammatory Activity: Several derivatives of isonicotinic acid have demonstrated anti-inflammatory properties, with some studies suggesting inhibition of the Cyclooxygenase-2 (COX-2) enzyme as a potential mechanism.[4][5][7] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.[8]

In Silico Prediction Methodologies

A multi-faceted in silico approach is recommended to build a comprehensive predictive profile for this compound.

General Workflow for In Silico Bioactivity Prediction

The overall process involves a sequential and iterative application of computational techniques to refine predictions and guide subsequent experimental validation.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.[9][10][11]

Experimental Protocol (In Silico):

-

Compound Input: The chemical structure of this compound is represented in a machine-readable format (e.g., SMILES string).

-

Descriptor Calculation: A wide range of physicochemical descriptors are calculated, including molecular weight, logP, polar surface area, and hydrogen bond donors/acceptors.

-

Model Application: The compound's descriptors are fed into a battery of predictive models. These models are typically built from large datasets of compounds with experimentally determined ADMET properties. Several open-source and commercial software packages are available for this purpose.

-

Property Prediction: Key ADMET properties are predicted, including but not limited to:

-

Absorption: Oral bioavailability, Caco-2 permeability.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Susceptibility to metabolism by Cytochrome P450 enzymes.

-

Excretion: Predicted clearance pathways.

-

Toxicity: Predictions for mutagenicity, cardiotoxicity (hERG inhibition), etc.

-

Data Presentation:

| Property | Predicted Value | Interpretation |

| Molecular Weight ( g/mol ) | 270.9 | Within "rule of five" limits for oral drugs. |

| logP | Calculated | Indicates lipophilicity. |

| Oral Bioavailability (%) | Predicted | Likelihood of absorption after oral intake. |

| BBB Penetration | Predicted | Likelihood of crossing the blood-brain barrier. |

| hERG Inhibition | Predicted | Potential for cardiotoxicity. |

| Ames Mutagenicity | Predicted | Potential for mutagenicity. |

*Note: Specific values are to be generated using ADMET prediction software.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.[12][13] While no data exists for our target compound, a hypothetical QSAR study can be outlined.

Experimental Protocol (Hypothetical):

-

Dataset Curation: A dataset of structurally related compounds (e.g., substituted isonicotinic acids) with known biological activity against a specific target (e.g., InhA or COX-2) would be compiled from the literature or public databases.

-

Descriptor Calculation: For each compound in the dataset, a diverse set of molecular descriptors (e.g., constitutional, topological, quantum-chemical) would be calculated.

-

Model Development: The dataset would be split into a training set and a test set. A statistical method (e.g., multiple linear regression, partial least squares, or machine learning algorithms) would be used to build a model that correlates the descriptors with the biological activity for the training set.[14]

-

Model Validation: The predictive power of the model would be assessed using the test set and cross-validation techniques.

-

Prediction for Target Compound: The validated QSAR model would then be used to predict the biological activity of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.[15][16][17] This is a structure-based approach that requires the 3D structure of the biological target.

Experimental Protocol (Hypothetical):

-

Target Selection and Preparation:

-

Anti-tuberculosis: The crystal structure of M. tuberculosis InhA would be obtained from the Protein Data Bank (PDB), for example, PDB ID: 1ENZ or 4TRN.[18][19]

-

Anti-inflammatory: The crystal structure of human COX-2 would be obtained from the PDB, for example, PDB ID: 1CX2 or 5KIR.[8][20][21]

-

The protein structure would be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation: The 3D structure of this compound would be generated and energy-minimized.

-

Docking Simulation: Using docking software (e.g., AutoDock, GOLD), the ligand would be placed into the defined binding site of the receptor. The software samples a large number of possible conformations and orientations.

-

Scoring and Analysis: The different poses would be ranked using a scoring function that estimates the binding free energy. The pose with the lowest energy is considered the most likely binding mode. This pose would be analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

Data Presentation (Hypothetical Docking Results):

| Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| InhA | 1ENZ | Calculated Value | Tyr158, NAD+ |

| COX-2 | 5KIR | Calculated Value | Arg120, Tyr355, Ser530 |

*Note: Specific values and residues are to be generated from a docking simulation.

Hypothetical Signaling Pathway

Should this compound prove to be an effective anti-inflammatory agent via COX-2 inhibition, it would modulate the arachidonic acid signaling pathway.

Conclusion

This guide outlines a robust in silico strategy for the preliminary assessment of the novel compound this compound. By employing ADMET prediction, hypothetical QSAR modeling, and molecular docking, researchers can generate valuable hypotheses regarding its potential bioactivity and pharmacokinetic profile. The proposed anti-tuberculosis and anti-inflammatory activities, based on the isonicotinic acid scaffold, provide a rational starting point for these computational studies. The workflows and methodologies detailed herein are intended to serve as a practical blueprint for the initial stages of drug discovery, enabling a more targeted and efficient subsequent experimental validation process.

References

- 1. Isoniazid - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 10. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. audreyli.com [audreyli.com]

- 12. neovarsity.org [neovarsity.org]

- 13. elearning.uniroma1.it [elearning.uniroma1.it]

- 14. GitHub - DGadaleta88/QSAR_development_workflow: An automated workflow implementing machine learning methods to develop QSAR models from curatd chemical data [github.com]

- 15. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 17. The Art and Science of Molecular Docking: Navigating the Future of Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 18. rcsb.org [rcsb.org]

- 19. rcsb.org [rcsb.org]

- 20. rcsb.org [rcsb.org]

- 21. rcsb.org [rcsb.org]

Synthesis of Novel 2-Bromo-3,5-dichloroisonicotinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the novel compound, 2-Bromo-3,5-dichloroisonicotinic acid, and its subsequent derivatization. The methodologies presented are based on established and analogous chemical transformations reported in the scientific literature. This document offers detailed experimental protocols, quantitative data where available, and visual representations of the synthetic workflows to aid researchers in the fields of medicinal chemistry and drug development.

Introduction

Isonicotinic acid and its derivatives are pivotal structural motifs in a wide array of pharmacologically active compounds. The introduction of halogen atoms to the pyridine ring can significantly modulate the physicochemical and biological properties of these molecules, including their acidity, lipophilicity, and metabolic stability, often leading to enhanced therapeutic potential. This guide details a multi-step synthesis of this compound, a novel compound with potential applications in the development of new therapeutic agents.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence starting from readily available precursors. A logical and feasible synthetic strategy involves the initial construction of a substituted pyridine ring, followed by the sequential introduction of the desired functional groups. One such proposed pathway is outlined below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the proposed synthetic pathway.

Step 1: Synthesis of 2-Amino-3,5-dichloropyridine

Reaction: Chlorination of 2-Amino-5-chloropyridine.

Protocol:

-

To a solution of 2-amino-5-chloropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of DMF and methanol, add N-chlorosuccinimide (NCS) (1.1-1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at a slightly elevated temperature (e.g., 45-50 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol to afford pure 2-amino-3,5-dichloropyridine.

Quantitative Data (Representative):

| Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Amino-5-chloropyridine | 2-Amino-3,5-dichloropyridine | NCS | DMF/Methanol | 45 | 2.5 | 70-80 |

Step 2: Synthesis of 2-Amino-3,5-dichloropyridine-4-carboxaldehyde

Reaction: Formylation of 2-Amino-3,5-dichloropyridine.

Protocol:

-

Cool a solution of 2-amino-3,5-dichloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Slowly add n-butyllithium (n-BuLi) (2.2 eq) while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

| Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Amino-3,5-dichloropyridine | 2-Amino-3,5-dichloropyridine-4-carboxaldehyde | n-BuLi, DMF | THF | -78 to RT | 12 | 60-70 |

Step 3: Synthesis of 2-Amino-3,5-dichloropyridine-4-carboxylic acid

Reaction: Oxidation of 2-Amino-3,5-dichloropyridine-4-carboxaldehyde.

Protocol:

-

Dissolve 2-amino-3,5-dichloropyridine-4-carboxaldehyde (1.0 eq) in a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene (5.0 eq) to the solution.

-

Slowly add a solution of sodium chlorite (NaClO₂) (4.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄) (4.0 eq) in water.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, acidify the reaction mixture with 1M HCl to pH 2-3.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Quantitative Data (Representative):

| Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Amino-3,5-dichloropyridine-4-carboxaldehyde | 2-Amino-3,5-dichloropyridine-4-carboxylic acid | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | RT | 4-6 | 85-95 |

Step 4: Synthesis of this compound

Reaction: Sandmeyer reaction of 2-Amino-3,5-dichloropyridine-4-carboxylic acid.

Caption: Experimental workflow for the Sandmeyer reaction.

Protocol:

-

Suspend 2-amino-3,5-dichloropyridine-4-carboxylic acid (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, keeping the temperature below 5 °C.

-

Stir the mixture at this temperature for 30 minutes to form the diazonium salt.

-

In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in aqueous HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C until the evolution of nitrogen gas ceases.

-

Cool the mixture and collect the precipitated solid by filtration.

-

Wash the solid with water and dry under vacuum to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data (Representative):

| Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Amino-3,5-dichloropyridine-4-carboxylic acid | This compound | NaNO₂, CuBr, HBr | H₂O | 0 to 70 | 2-4 | 60-75 |

Synthesis of Derivatives

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of a variety of derivatives, such as amides and esters.

Caption: General pathways for the derivatization of this compound.

Amide Derivatives

Protocol for Amide Synthesis:

-

To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF), add oxalyl chloride or thionyl chloride (1.2-1.5 eq) and a catalytic amount of DMF.

-

Stir the mixture at room temperature for 1-2 hours to form the acid chloride.

-

Remove the excess reagent and solvent under reduced pressure.

-

Dissolve the crude acid chloride in an anhydrous solvent and cool to 0 °C.

-

Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer, and concentrating.

-

Purify the amide derivative by column chromatography or recrystallization.

Ester Derivatives

Protocol for Ester Synthesis:

-

Prepare the acid chloride as described in the amide synthesis protocol.

-

Dissolve the crude acid chloride in an anhydrous solvent and cool to 0 °C.

-

Add the desired alcohol (1.1 eq) and a non-nucleophilic base (e.g., triethylamine) (1.2 eq).

-

Stir the reaction mixture, allowing it to warm to room temperature, until completion.

-

Work up and purify the ester derivative using standard procedures as described for the amide synthesis.

Data Summary

The following table summarizes the key physicochemical properties of the target compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | C₆H₂BrCl₂NO₂ | 270.90 | Off-white to pale yellow solid |

Conclusion

This technical guide outlines a feasible and logical synthetic route for the novel compound this compound and its derivatives. The provided experimental protocols are based on well-established chemical transformations and can be adapted and optimized by researchers for their specific needs. The synthesis of these novel halogenated isonicotinic acid derivatives opens up new avenues for the exploration of their potential as valuable building blocks in the design and development of new therapeutic agents. Further studies are warranted to fully characterize these compounds and evaluate their biological activities.

The Elusive Role of 2-Bromo-3,5-dichloroisonicotinic Acid in Medicinal Chemistry: A Scarcity of Publicly Documented Applications

Despite its potential as a functionalized building block, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific, well-documented applications for 2-Bromo-3,5-dichloroisonicotinic acid in the field of medicinal chemistry. While the highly substituted pyridine core suggests its utility as a scaffold for the synthesis of novel therapeutic agents, concrete examples of its incorporation into biologically active molecules, along with associated quantitative data and detailed experimental protocols, remain conspicuously absent from the public domain.

This in-depth technical exploration sought to elucidate the potential applications of this compound as a key intermediate or core scaffold in drug discovery. However, extensive searches have yielded limited information beyond its basic chemical identity and commercial availability as a research chemical. The compound, with the CAS number 343781-56-6, is a halogenated derivative of isonicotinic acid, a class of compounds known to be of interest in pharmaceutical research. The presence of bromine and chlorine atoms provides reactive handles for various chemical modifications, theoretically allowing for the construction of diverse molecular libraries for biological screening.

The broader class of polychlorinated pyridine carboxylic acids has been explored in medicinal chemistry, with derivatives showing a range of biological activities. These scaffolds are recognized for their ability to mimic biological structures and participate in crucial binding interactions with therapeutic targets. However, the specific substitution pattern of this compound does not appear in prominent examples of drug candidates or approved drugs.

While general information on the medicinal chemistry of pyridine-containing heterocycles is abundant, and the use of halogenated intermediates in drug synthesis is a well-established strategy, the specific role of this compound remains undefined in the available literature. This scarcity of data prevents the creation of a detailed technical guide complete with quantitative data, experimental protocols, and visualizations of its specific applications in drug development, as was the initial aim of this report.

It is conceivable that this compound is utilized in proprietary, undisclosed drug discovery programs within pharmaceutical companies. Its potential as a versatile synthetic intermediate may be exploited in the early stages of lead optimization, with the resulting compounds not yet published in scientific journals or patents.

Methodological & Application

Application Notes and Protocols: Synthesis of Novel PARP Inhibitors Utilizing 2-Bromo-3,5-dichloroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial components of the DNA damage response (DDR) system, playing a significant role in the repair of single-strand breaks (SSBs). The inhibition of PARP has emerged as a clinically validated and effective strategy in cancer therapy, particularly for tumors harboring deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development and approval of several PARP inhibitors for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancer.[1][2][3]

The chemical scaffold of these inhibitors is critical to their potency and selectivity. Isonicotinic acid derivatives have proven to be versatile building blocks in the synthesis of potent PARP inhibitors. This document outlines a detailed application note and protocol for the synthesis of novel PARP inhibitors using 2-Bromo-3,5-dichloroisonicotinic acid as a key starting material. The protocols and data presented are based on established synthetic methodologies for analogous PARP inhibitors and provide a framework for the development of new chemical entities in this class.

Data Presentation: Structure-Activity Relationship of Pyridine-Based PARP-1 Inhibitors

While specific data for compounds directly derived from this compound is not publicly available, the following table presents data for a series of structurally related imidazo[4,5-c]pyridine-7-carboxamide derivatives. This data illustrates the impact of substitutions on the core pyridine scaffold on PARP-1 inhibitory activity.

| Compound ID | R Group | PARP-1 IC50 (nM)[4] |

| 1a | H | >1000 |

| 1b | Methyl | 256.3 ± 25.1 |

| 1c | Ethyl | 119.7 ± 11.5 |

| 1d | Propyl | 8.6 ± 0.6 |

| 1e | Isopropyl | 28.4 ± 2.9 |

| 1f | Cyclopropyl | 45.2 ± 4.1 |

| 1g | Benzyl | 158.6 ± 16.3 |

Note: The data presented is for a series of 2-(1-substituted-piperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamides and is intended to be illustrative of structure-activity relationships in this class of compounds.[4]

Experimental Protocols

The following protocols describe a potential synthetic route for the synthesis of a novel PARP inhibitor starting from this compound. The workflow involves an initial amidation step followed by a Suzuki cross-coupling reaction to introduce a key structural motif.

Protocol 1: Amidation of this compound

This protocol describes the conversion of the starting carboxylic acid to a primary amide.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Ammonia solution (7 N in Methanol) or Ammonium chloride (NH₄Cl) and a non-nucleophilic base (e.g., Triethylamine (TEA))

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the suspension. If using oxalyl chloride, add a catalytic amount of DMF.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Remove the solvent and excess reagent in vacuo to yield the crude acid chloride.

-

Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

-

Slowly add a solution of ammonia in methanol (2.5 eq) or a mixture of ammonium chloride (1.5 eq) and triethylamine (3.0 eq).

-

Stir the reaction at room temperature for 2-4 hours.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 2-Bromo-3,5-dichloroisonicotinamide.

Protocol 2: Suzuki Cross-Coupling Reaction

This protocol details the coupling of the synthesized amide with a suitable boronic acid or boronate ester to introduce a key aryl or heteroaryl moiety.

Materials:

-

2-Bromo-3,5-dichloroisonicotinamide (from Protocol 1)

-

A suitable boronic acid or boronate ester (e.g., Phenylboronic acid) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq)

-

Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃)) (2.0 eq)

-

Solvent mixture (e.g., 1,4-Dioxane/water, Toluene/water)

-

Magnetic stirrer and stirring bar

-

Reflux condenser

-

Standard glassware for workup and purification

Procedure:

-

In a reaction vessel, combine 2-Bromo-3,5-dichloroisonicotinamide (1.0 eq), the boronic acid or boronate ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Add a degassed mixture of the organic solvent and water (e.g., 4:1 ratio).

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.[4]

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., Ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the final PARP inhibitor candidate.

Protocol 3: PARP-1 Inhibition Assay (Chemiluminescent)

This protocol outlines a common method to evaluate the inhibitory activity of the synthesized compounds against PARP-1.

Materials:

-

Synthesized PARP inhibitor candidates

-

PARP-1 enzyme

-

Assay buffer

-

Activated DNA

-

NAD⁺ and Biotinylated NAD⁺ mixture

-

Streptavidin-HRP conjugate

-

HRP substrate (e.g., luminol-based)

-

Positive control (e.g., Olaparib)

-

96-well microplate

-

Microplate reader with luminescence detection

Procedure:

-

Prepare a reaction mixture containing assay buffer, activated DNA, and the NAD⁺/biotinylated NAD⁺ mix in the wells of a 96-well plate.

-

Add the test compounds at various concentrations to the wells. Include wells for a positive control (a known PARP inhibitor) and a negative control (no inhibitor).

-

Initiate the reaction by adding the PARP-1 enzyme to each well.

-

Incubate the plate at room temperature for 1-2 hours.[4]

-

Stop the reaction by adding a potent PARP inhibitor at a high concentration or by washing the plate.

-

Wash the plate to remove unbound components.

-

Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

-

Wash the plate thoroughly to remove unbound conjugate.

-